Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride
Description
This compound is a methanesulfonamide derivative characterized by a 4-piperidinyl moiety linked to a 4-fluorophenyl-2-oxoethyl group and a phenylcarbamoyl substituent. The monohydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Key structural features include:
- 4-Fluorophenyl group: Enhances lipophilicity and receptor binding affinity.
- 4-Piperidinyl carbonyl: Influences conformational flexibility and interaction with biological targets.
- Methanesulfonamide group: Contributes to hydrogen bonding and metabolic stability.
Properties
CAS No. |
136861-96-6 |
|---|---|
Molecular Formula |
C21H24ClFN2O4S |
Molecular Weight |
454.9 g/mol |
IUPAC Name |
N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H23FN2O4S.ClH/c1-29(27,28)23-19-8-4-16(5-9-19)21(26)17-10-12-24(13-11-17)14-20(25)15-2-6-18(22)7-3-15;/h2-9,17,23H,10-14H2,1H3;1H |
InChI Key |
YVIOSUWCZDHHEI-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl |
Other CAS No. |
136861-96-6 |
Synonyms |
1-(4-fluorophenyl)-2-(4-((4-methanosulfonamidophenyl)carbonyl)-1-piperidinyl)ethanone hydrochloride MDL 28133A MDL-28,133A |
Origin of Product |
United States |
Preparation Methods
Optimization of Reductive Amination
Critical parameters for the reductive step include:
-
Solvent : Methanol or ethanol, which stabilize the intermediate without side reactions.
-
Temperature : 0–5°C to minimize over-reduction.
-
Catalyst : Palladium on carbon (5% w/w) under hydrogen atmosphere (3 bar).
Coupling to 4-Aminophenyl Carbonyl
The piperidine intermediate is coupled to 4-nitrobenzoyl chloride to form the phenyl carbonyl linkage. A two-step process is employed:
-
Acylation : 4-Nitrobenzoyl chloride (1.1 equiv) is added to the piperidine intermediate in dichloromethane with triethylamine (2.0 equiv) at 0°C. The mixture is stirred for 4 hours, yielding the nitro precursor.
-
Reduction : The nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium-carbon (10% w/w) in ethanol, achieving quantitative conversion.
Methanesulfonamide Functionalization
The final sulfonamide group is introduced via reaction with methanesulfonyl chloride. As described in US3574740A, the amine intermediate (1.0 equiv) is treated with methanesulfonyl chloride (1.5 equiv) in nitroethane at 25–30°C. Triethylamine (3.0 equiv) is added to scavenge HCl, and the reaction is stirred for 3 hours. The product is isolated by cooling the mixture to 0°C, precipitating the sulfonamide as a white solid (94% yield). Alternative protocols using dichloromethane at 0–5°C report comparable yields (89–92%).
| Parameter | Nitroethane Method | Dichloromethane Method |
|---|---|---|
| Solvent | Nitroethane | Dichloromethane |
| Temperature | 25–30°C | 0–5°C |
| Reaction Time | 3 hours | 4 hours |
| Yield | 94% | 92% |
Monohydrochloride Salt Formation
The free base is converted to the monohydrochloride salt by treatment with hydrochloric acid (1.0 equiv) in ethanol. The solution is stirred at room temperature for 1 hour, followed by solvent evaporation under reduced pressure. The salt is recrystallized from a mixture of ethanol and diethyl ether, yielding 96–98% pure product.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended for the alkylation and acylation steps to improve heat transfer and reduce reaction times. Automated purification systems employing centrifugal partition chromatography (CPC) enhance yield consistency (>95% purity) .
Chemical Reactions Analysis
Table 1: Key Reaction Steps and Conditions
Methanesulfonamide Group
-
Nucleophilic substitution : The sulfonamide’s nitrogen can act as a nucleophile in alkylation or acylation reactions (e.g., with methyl halides or anhydrides) .
-
Acid-base reactions : Protonation occurs in acidic media (pKa ~1–2), forming water-soluble salts .
Piperidine-Carboxamide
-
Quaternization : The tertiary amine in the piperidine ring reacts with methyl iodide or sulfate to form quaternary ammonium salts (Chart II, Step II in ).
-
Reduction : Lithium aluminum hydride (LiAlH) reduces the carboxamide to a methylene group under anhydrous conditions .
4-Fluorophenyl Ketone
-
Nucleophilic addition : The ketone undergoes Grignard or hydride reductions (e.g., NaBH) to form secondary alcohols .
-
Condensation : Reacts with hydroxylamine to form oximes in ethanol/water mixtures .
Stability and Degradation Pathways
-
Hydrolysis : The carboxamide bond is stable in neutral aqueous solutions but hydrolyzes in strong acids/bases (e.g., 6M HCl, 100°C) to carboxylic acid and amine derivatives .
-
Photodegradation : The 4-fluorophenyl group undergoes slow UV-induced cleavage in solution, forming fluorobenzene derivatives .
Table 2: Degradation Products Under Stress Conditions
Pharmacological Modifications
-
Prodrug synthesis : The tertiary amine is converted to N-oxides for enhanced solubility (Chart II, Step III in ).
-
Sulfonamide alkylation : Reacts with propyl bromide in acetonitrile to form N-alkylated analogs .
Analytical Characterization
Scientific Research Applications
Chemical Overview
- Chemical Name : N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide; hydrochloride
- CAS Number : 136861-96-6
- Molecular Formula : C21H24ClFN2O4S
- Molecular Weight : 454.9 g/mol
MDL-28133A exhibits notable biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2 receptor. The mechanism of action includes:
- Receptor Binding : The compound binds to the 5-HT2 receptor, which induces a conformational change activating downstream signaling pathways.
- Calcium Ion Release : This activation triggers phospholipase C pathways, leading to calcium ion release from intracellular stores.
- Neural Effects : The increase in intracellular calcium influences various neural activities, including mood regulation, perception, and cognition.
Therapeutic Potential
The compound has been investigated for its potential in treating various conditions related to serotonin dysregulation. Its applications include:
- Antidepressant Properties : Due to its interaction with serotonin receptors, MDL-28133A may have antidepressant effects, making it a candidate for further research in mood disorders.
- Anxiolytic Effects : The modulation of serotonin pathways suggests potential use in anxiety disorders.
Synthesis and Production
The synthesis of MDL-28133A involves several key steps:
- Formation of Intermediate Compounds : The synthesis begins with the preparation of intermediate compounds that involve the formation of the piperidine ring and subsequent attachment of functional groups.
- Optimization for Industrial Production : In industrial settings, the synthesis process is optimized for yield and purity using advanced techniques such as continuous flow reactors.
Synthetic Routes
The chemical reactions involved in synthesizing MDL-28133A include:
| Reaction Type | Description |
|---|---|
| Oxidation | Can form different oxidation products under specific conditions. |
| Reduction | Modifies functional groups present in the compound. |
| Substitution | Can occur at various positions on the molecule to form derivatives. |
Case Studies and Research Findings
Several studies have documented the effects and applications of MDL-28133A:
- Serotonin Receptor Studies : Research has shown that compounds similar to MDL-28133A exhibit selective binding to serotonin receptors, indicating potential therapeutic uses in neuropharmacology .
- Cancer Research : Analogous sulfonamide compounds have been evaluated for anticancer properties, demonstrating that modifications in structure can lead to enhanced biological activity .
- Toxicological Assessments : Comparative studies have been conducted to assess the toxicity profiles of sulfonamide derivatives, providing insights into safety and efficacy .
Mechanism of Action
MDL-28133A exerts its effects by binding to the 5-HT2 receptor, a G-protein coupled receptor for serotonin (5-hydroxytryptamine). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways involve the activation of phospholipase C and the release of calcium ions from intracellular stores, ultimately affecting neural activity, perception, cognition, and mood .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Receptor Specificity : The 4-piperidinyl group in the target compound may confer selectivity for opioid or serotonin receptors, similar to fentanyl derivatives, but with reduced off-target effects due to fluorophenyl substitution .
- Metabolic Stability : Fluorine substituents in the target compound and ’s pyrimidine derivative enhance resistance to cytochrome P450 oxidation compared to chlorinated analogues like W-15 .
- Solubility: The monohydrochloride salt form improves aqueous solubility, critical for bioavailability in pharmaceutical applications .
Biological Activity
Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride, commonly referred to as MDL-28133A, is a compound with notable biological activity primarily linked to its interaction with serotonin receptors. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.
Compound Overview
- Chemical Name : N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide; hydrochloride
- CAS Number : 136861-96-6
- Molecular Formula : C21H24ClFN2O4S
- Molecular Weight : 454.9 g/mol
MDL-28133A exhibits its biological activity primarily through binding to the 5-HT2 receptor , a subtype of serotonin receptor. The mechanism involves:
- Receptor Binding : The compound binds to the 5-HT2 receptor, leading to a conformational change that activates downstream signaling pathways.
- Calcium Ion Release : This activation triggers phospholipase C pathways, resulting in the release of calcium ions from intracellular stores.
- Neural Effects : The resultant increase in intracellular calcium influences various neural activities including mood regulation, perception, and cognition .
Pharmacological Effects
MDL-28133A has been studied for its potential in treating various conditions related to serotonin dysregulation:
- Antidepressant Effects : Its action on the 5-HT2 receptor suggests potential antidepressant properties.
- Anti-inflammatory Activity : Related compounds have shown anti-inflammatory effects; thus, MDL-28133A may also exhibit similar properties through modulation of inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of MDL-28133A and its analogs:
- Selectivity and Potency : Research indicates that MDL-28133A is a selective antagonist of the 5-HT2 receptor, which differentiates it from other non-selective serotonin antagonists. This selectivity may reduce side effects associated with broader receptor interactions .
- Comparative Studies : In comparative analyses with other 5-HT receptor antagonists, MDL-28133A demonstrated superior selectivity and potency, making it a valuable tool for research into serotonin-related disorders .
Comparative Properties of MDL-28133A and Similar Compounds
| Compound Name | CAS Number | Molecular Weight | 5-HT2 Affinity | Notes |
|---|---|---|---|---|
| MDL-28133A | 136861-96-6 | 454.9 g/mol | High | Selective antagonist |
| Compound B | XXXXXX | XXXX g/mol | Moderate | Non-selective antagonist |
| Compound C | YYYYYY | YYYY g/mol | Low | Broad-spectrum activity |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including:
- Condensation : Formation of the piperidinyl-carbonyl intermediate via coupling of 4-fluorophenyl-2-oxoethyl derivatives with piperidine precursors .
- Sulfonamide Formation : Reacting the intermediate with methanesulfonamide under controlled pH (e.g., sodium acetate buffer, pH 4.6) to minimize side reactions .
- Purification : Use reverse-phase HPLC with methanol/buffer mobile phases (65:35 ratio) to isolate the monohydrochloride form . Key Optimization : Monitor reaction intermediates via LC-MS and adjust stoichiometry to reduce byproducts like unreacted sulfonyl chlorides .
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Fluorophenyl ketone, piperidine derivative | 65–70 | 85–90 |
| 2 | Methanesulfonamide, NaHCO₃, DCM | 50–55 | 75–80 |
| 3 | HCl gas in EtOH | 90–95 | ≥98 |
Q. How is structural characterization performed for this compound?
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions forming dimeric motifs) .
- NMR Analysis : Use ¹H/¹³C NMR to verify the 4-fluorophenyl, piperidinyl-carbonyl, and sulfonamide moieties. For example, the carbonyl peak at ~170 ppm in ¹³C NMR confirms the 2-oxoethyl group .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H⁺] at m/z 489.12) .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved across assays?
Discrepancies may arise from:
- Solubility Variability : Use standardized DMSO/PBS solutions (e.g., 10% DMSO) to ensure consistent bioavailability .
- Enzyme Inhibition Assays : Validate results with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts .
- Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation that may skew IC₅₀ values .
Example Workflow :
- Repeat assays under identical buffer/pH conditions.
- Cross-validate with structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
Q. What strategies improve the compound’s stability under oxidative/reductive conditions?
- Oxidative Stability : Add antioxidants (e.g., BHT) to prevent sulfonyl group oxidation to sulfones. Monitor via TLC/HPLC .
- Reductive Conditions : Avoid strong reductants (e.g., LiAlH₄) that may reduce the 2-oxoethyl group. Use milder agents like NaBH₄/CeCl₃ .
- pH Control : Maintain neutral to slightly acidic conditions (pH 4–6) during storage to prevent hydrolysis of the piperidinyl-carbonyl bond .
Q. How can structure-activity relationships (SAR) guide derivative design?
Focus on modifying:
- Piperidinyl Substituents : Introduce methyl or hydroxy groups to enhance receptor binding (see for similar analogs) .
- Sulfonamide Linkers : Replace methanesulfonamide with cyclic sulfonamides to improve metabolic stability .
- Fluorophenyl Position : Test para- vs. meta-fluoro substitution to optimize steric and electronic effects .
SAR Table :
| Derivative | Modification | IC₅₀ (μM) | Metabolic Half-life (h) |
|---|---|---|---|
| Parent | None | 0.45 | 1.2 |
| A | Piperidinyl-CH₃ | 0.32 | 2.5 |
| B | Cyclic sulfonamide | 0.28 | 4.8 |
Methodological Challenges
Q. What analytical techniques resolve low crystallinity in X-ray studies?
- Cocrystallization : Use tartaric acid or succinimide as coformers to improve crystal packing .
- Low-Temperature Data Collection : Collect data at 100–150 K to reduce thermal motion artifacts .
- Synchrotron Radiation : Utilize high-flux X-rays to enhance diffraction quality for poorly ordered crystals .
Q. How to design assays for evaluating kinase inhibition potential?
- Kinase Panel Screening : Use recombinant kinases (e.g., CDK2, EGFR) with ATP-competitive luminescent assays (e.g., ADP-Glo™) .
- Cellular Validation : Measure downstream phosphorylation (e.g., Western blot for ERK/AKT) in relevant cell lines .
- Counter-Screens : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .
Data Interpretation Guidelines
- Contradictory Solubility Data : Cross-reference logP values (calculated vs. experimental) and adjust co-solvents (e.g., PEG-400) .
- Unexpected Byproducts : Use LC-MS/MS to identify intermediates and optimize reaction quenching steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
